The synthesis of Sch 38519 involves the fermentation of Thermomonospora sp. SCC 1793 in a chemically defined medium that has been optimized to enhance the production of the compound. The isolation process includes several steps:
The molecular structure of Sch 38519 has been elucidated using two-dimensional proton and carbon nuclear magnetic resonance (NMR) spectroscopy, alongside single-crystal X-ray diffraction analysis. The compound features a complex arrangement characteristic of isochromanequinones, which includes:
The detailed structural formula can be represented as follows:
This formula indicates the presence of carbon, hydrogen, and oxygen atoms in the compound, reflecting its organic nature .
Sch 38519 participates in several chemical reactions, primarily characterized by oxidation processes. Notable reactions include:
These reactions are essential for understanding the compound's stability and potential modifications that could enhance its therapeutic properties .
The mechanism of action of Sch 38519 primarily involves its ability to inhibit thrombin-induced platelet aggregation. This process can be summarized as follows:
The compound exhibits an inhibitory concentration (IC50) value of approximately 68 micrograms per milliliter, indicating its potency in this role .
Sch 38519 possesses several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation and delivery methods for potential therapeutic applications .
The scientific applications of Sch 38519 are diverse, particularly in pharmacology and microbiology:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: